molecular formula C12H20O3 B13182927 Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13182927
M. Wt: 212.28 g/mol
InChI Key: RWPXEUMNTLGQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester characterized by a 1-oxaspiro[2.5]octane core with methyl substituents at positions 2, 4, and 4, and a carboxylate ester at position 2.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-10(2)7-5-6-8-12(10)11(3,15-12)9(13)14-4/h5-8H2,1-4H3

InChI Key

RWPXEUMNTLGQRS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC12C(O2)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 2,4,4-trimethyl-1-oxaspiro[2.5]octane with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.

    Biology: The compound’s stability and reactivity make it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The spirocyclic structure provides stability and influences the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism in Spiro Systems

The closest analog is Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 1559498-17-7), which differs only in the methyl group positions (4,5 vs. 4,4) .

Property Target Compound (2,4,4-trimethyl) 2,4,5-Trimethyl Analog
Molecular Formula C₁₂H₂₀O₃ C₁₂H₂₀O₃
Molecular Weight 212.29 212.29
Key Structural Feature 4,4-Dimethyl substituents 4,5-Dimethyl substituents
Steric Effects Increased ring strain at 4,4 Reduced strain at 4,5

The positional isomerism impacts ring strain and conformational flexibility.

Bicyclic vs. Spiro Systems: Reactivity and Physical Properties

Bicyclo[2.2.2]octane derivatives, such as Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride (±)-2 (mp 227–229 °C), exhibit distinct properties due to their fused ring systems and ionic functional groups .

Property Target Compound (Spiro) Bicyclo[2.2.2]octane Derivative
Ring System Spiro[2.5]octane Bicyclo[2.2.2]octene
Functional Groups Ester Ester, Amine hydrochloride
Melting Point Likely lower (neutral) 227–229 °C (ionic solid)
Reactivity Moderate ester hydrolysis Enhanced solubility and ionic reactivity

The bicyclic system’s rigid framework and ionic nature (e.g., amine hydrochloride) result in higher melting points and altered solubility compared to neutral spiro esters. Spiro systems may offer advantages in applications requiring controlled release or stereoselective synthesis.

Functional Group Variations: Ester vs. Carbamoyl Oxime

The 2,4-Dimethyl-1,3-dithiolane-2-carboxaldehyde O-(methylcarbamoyl)oxime (Tirpate) features a dithiolane ring and carbamoyl oxime group, contrasting with the target compound’s ester and oxaspiro system .

Property Target Compound Dithiolane Carbamoyl Oxime
Ring Heteroatoms Oxygen (oxaspiro) Sulfur (dithiolane)
Functional Groups Ester Carbamoyl oxime
Reactivity Ester hydrolysis Thiol-disulfide interchange
Applications Synthetic intermediates Pesticides (e.g., Tirpate)

The sulfur atoms in dithiolane enhance redox activity (e.g., disulfide bond formation), while the spiro-oxygen system may improve polarity and stability.

Key Research Findings and Implications

Synthetic Accessibility : Spiro compounds like the target require specialized cyclization methods, whereas bicyclo derivatives are often synthesized via Diels-Alder reactions .

Steric Effects : The 4,4-dimethyl substitution in the target compound likely increases steric hindrance, slowing reactions like ester hydrolysis compared to less hindered analogs.

Functional Group Diversity : The carbamoyl oxime in Tirpate highlights how heteroatom substitution (S vs. O) diversifies applications from agrochemicals to pharmaceuticals .

Biological Activity

Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound belonging to the class of spiro compounds, characterized by a unique structure that contributes to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H20_{20}O3_3
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1558582-05-0

The compound features a spirocyclic structure that is often associated with significant biological activities. The oxaspiro framework is notable in various natural products and synthetic compounds with pharmacological relevance.

Mechanisms of Biological Activity

  • Enzymatic Hydrolysis :
    • The biological activity of spiroepoxides, including this compound, can be attributed to their reactivity towards enzymes such as yeast epoxide hydrolase (YEH). Studies have shown that YEH preferentially hydrolyzes O-axial C3 epimers of 1-oxaspiro[2.5]octanes at a faster rate than O-equatorial epimers, indicating a stereochemical preference that influences biological outcomes .
  • Antioxidant Activity :
    • Spiro compounds are often evaluated for their antioxidant properties. The presence of multiple methyl groups in the structure may enhance electron donation capabilities, thereby increasing radical scavenging potential. This has implications for their use in formulations aimed at reducing oxidative stress.
  • Antimicrobial Properties :
    • Preliminary studies suggest that similar spiro compounds exhibit antimicrobial activity against various pathogens. The structural characteristics may contribute to disrupting bacterial membranes or inhibiting essential enzymatic pathways in microbes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzymatic HydrolysisFaster hydrolysis of O-axial epimers by YEH
AntioxidantPotential for radical scavengingGeneral knowledge
AntimicrobialActivity against bacteria (specifics pending)Comparative studies

Case Study: Enzymatic Preference

A study investigating the stereochemical preferences of yeast epoxide hydrolase revealed that the O-axial C3 epimer of 1-oxaspiro[2.5]octanes was hydrolyzed more efficiently than its equatorial counterpart. This finding is crucial as it highlights how slight structural variations can significantly impact biological activity and therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.